N,N,N'-Triethylethylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-triethylethane-1,2-diamine | |
|---|---|---|
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InChI |
InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059311 | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
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Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N'-Triethylethylenediamine | |
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CAS No. |
105-04-4 | |
| Record name | Triethylethylenediamine | |
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| Record name | Triethylethylenediamine | |
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| Record name | Triethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |
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| Record name | Diethyl(2-ethylaminoethyl)amine | |
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| Record name | Diethyl(2-ethylaminoethyl)amine | |
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| Record name | TRIETHYLETHYLENEDIAMINE | |
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Synthetic Methodologies and Advanced Preparative Strategies for N,n,n Triethylethylenediamine
Established Synthetic Pathways and Mechanistic Considerations
The traditional and most direct methods for synthesizing N,N,N'-Triethylethylenediamine and its analogs rely on the progressive functionalization of the ethylenediamine (B42938) backbone.
The primary established method for the synthesis of this compound is the direct alkylation of ethylenediamine. evitachem.com This process involves a nucleophilic substitution reaction, typically with an ethyl halide such as ethyl bromide or ethyl iodide. The mechanism proceeds through a series of sequential S_N2 reactions where the nitrogen atoms of ethylenediamine act as nucleophiles, attacking the electrophilic carbon of the ethyl halide.
The reaction sequence can be visualized as follows:
Mono-ethylation: Ethylenediamine reacts with one equivalent of ethyl halide to form N-ethylethylenediamine.
Di-ethylation: A second ethyl group is added, which can occur on either the primary or secondary amine, leading to N,N'-diethylethylenediamine or N,N-diethylethylenediamine.
Tri-ethylation: The addition of a third ethyl group to an appropriate di-ethylated intermediate yields the target molecule, this compound. smolecule.com
A significant challenge in this pathway is controlling the degree of substitution to selectively obtain the tri-substituted product and avoid the formation of the fully substituted N,N,N',N'-tetraethylethylenediamine. smolecule.com Reductive amination offers an alternative approach, converting a carbonyl group to an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This method is considered a versatile and controlled way to form carbon-nitrogen bonds, potentially avoiding the over-alkylation issues common with direct alkylation. masterorganicchemistry.com
The outcome of the synthesis of this compound is highly dependent on the specific reaction conditions employed. Careful control of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts from under- or over-alkylation.
Key parameters influencing the synthetic outcome include:
Molar Ratio of Reactants: Utilizing an excess of the alkylating agent can drive the reaction towards higher degrees of substitution. Conversely, controlling the stoichiometry is essential for targeting the tri-ethylated product. For related syntheses, a molar ratio of ethylenediamine to the alkylating agent of approximately 3:1 has been found to be optimal for achieving high conversion rates. smolecule.com
pH Control: Maintaining a basic pH (around 10-12) is important. This is typically achieved by adding a base, such as potassium carbonate (K₂CO₃), which neutralizes the hydrogen halide formed during the reaction and helps to deprotonate the amine, enhancing its nucleophilicity.
Temperature: Temperature optimization is critical. While higher temperatures can increase the reaction rate, excessive heat (e.g., above 120°C in some systems) can lead to decomposition and the formation of unwanted side products. smolecule.com The reaction is often performed under reflux conditions.
Solvent: The choice of solvent impacts the solubility of reactants and the reaction rate. Common solvents for this type of alkylation include ethanol (B145695) and tetrahydrofuran (B95107) (THF). The solvent's polarity can influence the reaction pathway and product selectivity.
The steric hindrance from the progressively added ethyl groups can reduce the reaction rate compared to the synthesis of smaller analogs like N,N,N',N'-Tetramethylethylenediamine (TMEDA). wikipedia.org
Table 1: Influence of Reaction Parameters on the Alkylation of Ethylenediamine
| Parameter | Effect on Reaction | Typical Conditions/Considerations |
| Molar Ratio (Amine:Alkyl Halide) | Controls the degree of alkylation; affects product selectivity. smolecule.com | A controlled ratio is necessary to favor the tri-substituted product over tetra-substituted byproducts. smolecule.com |
| pH | Affects the nucleophilicity of the amine. | Maintained at ~10-12 using a base like K₂CO₃ to neutralize acid and deprotonate the amine. |
| Temperature | Influences reaction rate and byproduct formation. smolecule.com | Optimized to balance reaction speed and selectivity, often under reflux. Temperatures above 120°C may cause decomposition. smolecule.com |
| Solvent | Affects solubility and reaction kinetics. | Ethanol or THF are commonly used. |
| Catalyst | Can enhance efficiency and selectivity. smolecule.com | Catalytic systems may be employed to improve the alkylation process. smolecule.com |
Novel Synthetic Approaches and Derivatization Techniques
Recent research efforts have been directed towards developing more sustainable synthetic routes and expanding the utility of this compound through derivatization.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For amine synthesis, this often involves using catalytic processes, aqueous media, and renewable feedstocks. researchgate.netrsc.org
One significant green approach is the catalytic amination of ethylene (B1197577) glycol (EG) to produce ethylenediamine (EDA), the key precursor. nih.govacs.org This method is considered a cleaner, more economical, and environmentally benign route compared to the traditional industrial synthesis from 1,2-dichloroethane, which involves chlorinated intermediates. nih.govacs.org The amination of EG uses ammonia (B1221849) and produces water as the main byproduct, fitting well within green chemistry principles. nih.gov Various catalysts, including supported metals (e.g., RuCo/Al₂O₃, NiO/CuO/Al₂O₃) and zeolites, have been developed to facilitate this conversion under milder conditions. nih.govciac.jl.cn
Reductive amination is another key green chemistry strategy. wikipedia.org It is a form of amination that converts a carbonyl group to an amine via an imine intermediate and is widely used because it can be performed catalytically in a one-pot reaction under mild conditions. wikipedia.org The use of catalysts based on earth-abundant metals, such as iron, is also a growing area of interest for these reactions. d-nb.info Furthermore, synthetic protocols that allow for the recycling of wastewater and solid waste are being developed to minimize the environmental footprint of amine production. google.com
The this compound molecule possesses a reactive secondary amine group (N-H) that can be further functionalized to synthesize a variety of tailored derivatives. This functionalization allows for the modification of the molecule's properties for specific applications.
A primary application of this compound is as a ligand in coordination chemistry. It can donate its lone pairs of electrons to form stable complexes with metal ions, such as copper(II) and dimethyltin(IV). The formation of these metal complexes is a form of derivatization that creates new materials with specific electronic or catalytic properties. For instance, it has been used to synthesize solvatochromic mixed-ligand copper(II) complexes, which are valuable for studying electronic properties.
Beyond coordination chemistry, the N-H group can participate in various organic reactions to create new covalent bonds, leading to a diverse range of derivatives. rsc.org This allows for the synthesis of molecules with tailored lipophilicity, steric bulk, or other chemical features for applications in materials science or as intermediates in more complex syntheses. mdpi.commdpi.com
Advanced Coordination Chemistry of N,n,n Triethylethylenediamine
Ligand Properties and Coordination Modes in Metal Complexation
N,N,N'-Triethylethylenediamine is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. The presence of three ethyl groups on the nitrogen atoms significantly influences its coordination behavior compared to unsubstituted ethylenediamine (B42938).
The chelation of this compound to a metal center is primarily driven by the chelate effect, where the formation of a five-membered ring with the metal ion is entropically favored over the coordination of two monodentate amine ligands. However, the stability of the resulting metal complex is also heavily influenced by the steric and electronic properties of the ethyl substituents.
The stability of metal complexes with N-alkylethylenediamines generally decreases with increasing length and branching of the alkyl chain. This trend is attributed to the steric hindrance introduced by the alkyl groups, which can lead to weaker metal-nitrogen bonds and distorted coordination geometries. Therefore, it is expected that the stability constants for complexes of this compound would be lower than those of less substituted ethylenediamines. For instance, studies on copper(II) and nickel(II) complexes with a series of N-alkylethylenediamines have shown a general decrease in complex stability with an increase in the chain length of the straight-chain alkyl group. Complexes with branched alkyl groups, such as isopropyl, are less stable than their straight-chain counterparts, suggesting that the additional ethyl group on one of the nitrogens in this compound would further decrease stability due to increased steric crowding.
While specific stability constants for this compound complexes are not widely reported, the trend can be inferred from related ligands. The following table presents stability constants (log K) for some related ethylenediamine derivatives with Cu(II) and Ni(II) to illustrate this trend.
| Ligand | Metal Ion | log K1 | log K2 |
| Ethylenediamine | Cu(II) | 10.7 | 9.3 |
| Ethylenediamine | Ni(II) | 7.6 | 6.4 |
| N-Methylethylenediamine | Cu(II) | 10.4 | 8.7 |
| N-Methylethylenediamine | Ni(II) | 7.2 | 5.8 |
| N-Ethylethylenediamine | Cu(II) | 10.1 | 8.2 |
| N-Ethylethylenediamine | Ni(II) | 6.8 | 5.3 |
| N-Propylethylenediamine | Cu(II) | 10.0 | 8.0 |
| N-Propylethylenediamine | Ni(II) | 6.7 | 5.1 |
| N-Isopropylethylenediamine | Cu(II) | 9.5 | 7.1 |
| N-Isopropylethylenediamine | Ni(II) | 6.2 | 4.5 |
This table is generated based on data for analogous compounds to illustrate expected trends for this compound.
The three ethyl groups on this compound exert significant steric and electronic effects that dictate the coordination geometry of its metal complexes.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of transition metal complexes with this compound can generally be achieved by reacting a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios, typically 1:1 or 2:1.
Copper(II) Complexes: The reaction of a copper(II) salt with this compound is expected to yield complexes of the type [Cu(this compound)X₂] or [Cu(this compound)₂]X₂, where X is a coordinating or non-coordinating anion, respectively. Due to the Jahn-Teller effect, copper(II) complexes often exhibit distorted geometries. The steric bulk of the triethylethylenediamine ligand would likely lead to a distorted square planar or distorted tetrahedral geometry for a 1:1 complex, and a distorted octahedral geometry for a 2:1 complex. The resulting complexes are typically colored, with the specific color depending on the coordination environment of the copper(II) ion. Characterization would involve techniques such as UV-Vis spectroscopy to study the d-d transitions, and infrared (IR) spectroscopy to confirm the coordination of the ligand.
Nickel(II) Complexes: Nickel(II) complexes with this compound are expected to be synthesized in a similar manner to the copper(II) complexes. Nickel(II) can form square planar, tetrahedral, or octahedral complexes depending on the ligand field strength and steric factors. With a bidentate amine ligand like this compound, octahedral complexes of the type [Ni(this compound)₂(H₂O)₂]²⁺ or [Ni(this compound)₂X₂] are commonly formed. The steric hindrance of the ethyl groups may favor the formation of five-coordinate or distorted octahedral geometries. These complexes are typically paramagnetic and can be characterized by magnetic susceptibility measurements, as well as electronic and vibrational spectroscopy.
This compound can also form complexes and adducts with main group metals and organometallic species. The lone pairs on the nitrogen atoms act as Lewis bases, donating electron density to the electron-deficient main group metal center.
For example, in a manner analogous to the formation of a dimethyltin(IV) complex with N,N,N',N'-tetraethylethylenediamine, this compound is expected to react with organotin compounds to form stable adducts. The stoichiometry and stability of these complexes would depend on the nature of the main group element and the organic substituents. In such complexes, the this compound would act as a chelating ligand, and the thermodynamic parameters of complex formation could be determined by potentiometric titrations. The formation of these adducts can be influenced by the solvent composition and temperature.
A hypothetical crystal structure of a 1:1 copper(II) complex, [Cu(this compound)Cl₂], would likely reveal a distorted tetrahedral or square planar geometry. The Cu-N bond lengths would be expected to be longer for the nitrogen atom bearing two ethyl groups compared to the one with a single ethyl group, reflecting the greater steric hindrance. The chelate ring would likely adopt a gauche conformation.
The following table summarizes expected crystallographic data for a hypothetical [Cu(this compound)Cl₂] complex based on known structures of similar complexes.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Coordination Geometry | Distorted Tetrahedral/Square Planar |
| Cu-N (NEt₂) distance | ~2.1 Å |
| Cu-N (NHEt) distance | ~2.0 Å |
| N-Cu-N angle | ~85° |
This table presents hypothetical data based on analogous structures for illustrative purposes.
Catalytic Applications and Mechanistic Studies of N,n,n Triethylethylenediamine and Its Derivatives
Role as a Catalyst in Organic Transformations
N,N,N'-Triethylethylenediamine is recognized as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins. cymitquimica.com Its utility also extends to being an active component in the synthesis of cadmium triethylethanediamine complexes and in the continuous synthesis of N-ethylethylenediamine. chemdad.com
Direct studies detailing the role of this compound as a catalyst in nucleophilic substitution reactions are limited in publicly available research. However, the fundamental properties of tertiary amines suggest its potential to act as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atoms can initiate a reaction by attacking an electrophilic center, forming a reactive intermediate that is subsequently displaced by a stronger nucleophile.
In comparison, the closely related N,N,N',N'-tetramethylethylenediamine (TMEDA) is known to participate in substitution reactions, particularly with halides. The increased steric bulk of the ethyl groups in this compound compared to the methyl groups in TMEDA would likely influence its efficacy in such reactions. While the fundamental mechanism would be similar, the larger substituents might hinder the approach to the electrophilic center, potentially reducing the reaction rate compared to TMEDA.
TMEDA is a widely used ligand in copper-catalyzed ATRP, forming a complex with the copper source that facilitates the reversible activation of a dormant alkyl halide initiator to a propagating radical. The general mechanism is depicted below:
Figure 1: General Mechanism of Copper-Catalyzed ATRP
Where P_n-X is the dormant polymer chain, L is the ligand (e.g., a diamine), P_n• is the propagating radical, and k_act and k_deact are the rate constants for activation and deactivation, respectively.
The steric and electronic properties of the ligand are critical in modulating the activity of the copper catalyst. The ethyl groups of this compound would create a different steric environment around the copper center compared to the methyl groups of TMEDA. This increased steric hindrance could influence the equilibrium between the dormant and active species, potentially affecting the polymerization rate and the polydispersity of the resulting polymer.
Table 1: Comparison of Properties of this compound and TMEDA
| Property | This compound | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| CAS Number | 105-04-4 | 110-18-9 |
| Molecular Formula | C8H20N2 | C6H16N2 |
| Molecular Weight | 144.26 g/mol | 116.21 g/mol |
| Boiling Point | 54-55 °C/13 mmHg | 120-122 °C |
| Density | 0.804 g/mL at 25 °C | 0.775 g/mL at 20 °C |
| Refractive Index | n20/D 1.4311 | n20/D 1.4179 |
This table provides a comparison of the physical properties of this compound and the closely related N,N,N',N'-Tetramethylethylenediamine (TMEDA).
This compound's basic nature allows it to function as a nucleophile in various chemical reactions. cymitquimica.com It is utilized as a curing agent in epoxy resins, where it facilitates the cross-linking of the polymer chains. Furthermore, it is employed as a catalyst in the production of polyurethane foams.
In a broader context of tertiary amines, they are known to catalyze a variety of organic transformations. For instance, triethylamine (B128534) is commonly used as a base in the preparation of esters and amides from acyl chlorides and in dehydrohalogenation reactions. The catalytic activity of this compound in similar reactions can be inferred, with the understanding that its steric profile may influence reaction rates and yields.
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies, including reaction kinetics and transition state analysis, specifically for this compound are scarce in the scientific literature. To understand its potential behavior, we can again turn to the well-studied mechanisms involving TMEDA and other tertiary amines.
Kinetic studies of polymerizations and other organic reactions catalyzed by tertiary amines are crucial for optimizing reaction conditions and understanding the underlying mechanisms. For ATRP, the rate of polymerization is dependent on the concentration of the monomer, the initiator, and the ratio of the activator (Cu(I)/L) to the deactivator (X-Cu(II)/L). The nature of the ligand (L) significantly impacts the rate constants for activation (k_act) and deactivation (k_deact).
The increased steric bulk of the ethyl groups in this compound would likely lead to a different coordination geometry around the copper center compared to TMEDA. This could alter the electronic properties of the catalyst and, consequently, the values of k_act and k_deact. It is plausible that the bulkier ligand could lead to a less stable Cu(II) complex, potentially shifting the equilibrium towards the active radical species and increasing the polymerization rate. However, excessive steric hindrance could also impede the approach of the dormant species to the copper center, thereby slowing down the activation step. Experimental kinetic studies would be necessary to determine the precise effect.
Transition state analysis provides valuable insights into the energy barriers and geometries of the intermediates in a catalytic cycle. While no specific transition state analyses for reactions catalyzed by this compound are available, computational studies on related systems can offer a predictive framework.
In the context of ATRP, transition state analysis of the atom transfer step would involve examining the geometry of the copper complex as it interacts with the alkyl halide. The larger steric profile of this compound would likely lead to a more open coordination sphere around the copper atom in the transition state, which could have implications for the stereoselectivity of the polymerization in certain cases.
Despite a thorough search for scientific literature on the chemical compound "this compound," information regarding its specific catalytic applications, the role of its ligand structure in catalytic activity and selectivity, and its use in heterogeneous and homogeneous catalysis paradigms is not available. The search results did not yield any relevant data, research findings, or mechanistic studies pertaining to this specific compound.
It is possible that this compound is not widely studied or utilized in the catalytic applications outlined in the request. Much of the available literature in this area focuses on the related and more common compound, N,N,N',N'-Tetramethylethylenediamine (TMEDA). However, per the user's strict instructions to focus solely on this compound and to adhere to the provided outline, it is not possible to generate the requested article.
Therefore, this response cannot fulfill the user's request for an English article on the catalytic applications of this compound due to the lack of available information. There are no data tables or detailed research findings to present for this specific chemical compound within the requested framework.
Theoretical and Computational Chemistry of N,n,n Triethylethylenediamine
Quantum Chemical Calculations on Molecular Structure and Reactivity
No dedicated quantum chemical calculations on the molecular structure and reactivity of N,N,N'-Triethylethylenediamine were identified in the searched scientific literature.
Density Functional Theory (DFT) Studies on Ligand-Metal Interactions
Specific Density Functional Theory (DFT) studies detailing the ligand-metal interactions of this compound could not be located. Research in this area tends to focus on the more symmetrical N,N,N',N'-tetra-substituted ethylenediamines.
Molecular Orbital Theory and Electronic Structure Analysis
A detailed Molecular Orbital Theory analysis and electronic structure breakdown specific to this compound is not available in the current body of scientific literature. General principles of molecular orbital theory can be applied to predict its electronic behavior, but specific computational studies are absent.
Modeling of Spectroscopic Signatures
No publications were found that specifically model the spectroscopic signatures (e.g., IR, NMR, UV-Vis) of this compound using computational methods.
Prediction of Reactivity and Mechanistic Pathways
There is no available research that computationally predicts the reactivity and mechanistic pathways for reactions involving this compound.
Computational Approaches to Ligand Design and Optimization
Specific studies employing computational approaches for the design and optimization of ligands based on the this compound scaffold were not found.
Materials Science and Advanced Applications of N,n,n Triethylethylenediamine Derived Systems
Supramolecular Assembly and Crystal Engineering of N,N,N'-Triethylethylenediamine Complexes
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound serves as a valuable building block, or ligand, in this field due to its ability to coordinate with metal ions. Like its well-studied symmetric analogue, N,N,N',N'-tetramethylethylenediamine (TMEDA), it can act as a bidentate ligand, forming stable chelate rings with various metal centers. The presence of three ethyl groups introduces significant steric bulk compared to methyl-substituted diamines, which can be leveraged to control the coordination number and geometry of the resulting metal complexes. This control is a central tenet of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.
The solid-state packing of this compound-derived complexes is governed by a variety of intermolecular forces. Crucially, the presence of a secondary amine group (-NH) provides a hydrogen bond donor site, which is absent in fully substituted analogues like TMEDA. This allows for the formation of N-H···N or N-H···X hydrogen bonds (where X is an electronegative atom like oxygen or a halide), which are directional and can guide the assembly of molecules into specific one-, two-, or three-dimensional networks.
The rational design of functional materials involves the deliberate selection of molecular components to achieve a specific property or function. The unique structure of this compound offers distinct advantages for this purpose. The combination of a reactive secondary amine, a catalytic tertiary amine, and specific steric hindrance from the ethyl groups allows for its selection in designing:
Coordination Polymers: By linking metal centers, it can be used to create porous frameworks with potential applications in gas storage or catalysis. The size and shape of the pores can be tuned by the choice of metal and the ligand's conformation.
Catalysts: Metal complexes incorporating this ligand can exhibit unique catalytic activities. The steric and electronic properties imparted by the ligand can influence the efficiency and selectivity of reactions at the metal center.
Molecular Switches: The protonation/deprotonation of the secondary amine or conformational changes could be exploited to create materials that respond to external stimuli like pH.
The successful design of such materials requires a deep understanding of how the ligand's molecular structure translates into the final properties of the supramolecular assembly.
Advanced Sensor Technologies
The development of advanced sensors for detecting specific ions or molecules is a critical area of research. While direct applications of this compound in sensors are not widely documented, its chemical properties make it a suitable candidate for incorporation into sensor systems, particularly for electrochemical detection.
Ion-selective electrodes (ISEs) are potentiometric devices that measure
Future Directions and Emerging Research Avenues for N,n,n Triethylethylenediamine
Integration with Artificial Intelligence and Machine Learning in Catalyst Discovery
The traditional paradigm of catalyst discovery, often characterized by time-intensive, trial-and-error experimentation, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools offer the ability to rapidly screen vast chemical spaces, predict material properties, and identify promising catalyst candidates, thereby accelerating the pace of innovation. researchgate.netnih.gov For amine-based catalysts like N,N,N'-Triethylethylenediamine, AI and ML are opening new frontiers in catalyst design and optimization.
Furthermore, generative AI models can act as a "digital chemist," suggesting novel formulations and predicting material properties before any synthesis is attempted. nih.gov This approach is particularly relevant for designing derivatives of this compound. By creating large datasets of virtual analogues and using ML models to predict their catalytic activity, researchers can prioritize the synthesis of only the most promising candidates. This data-centric approach can uncover non-intuitive structure-activity relationships, leading to the discovery of catalysts with superior performance.
Another critical application is in the realm of sustainable chemistry, such as the design of amine-based materials for direct air capture of CO2. acs.org High-throughput computational screening, augmented by ML models, can predict the CO2 binding energy of new amine compounds, narrowing the vast design space to viable synthetic targets. acs.org Similarly, ML models are being developed to forecast and mitigate the environmental impact of amine emissions from carbon capture facilities, a crucial factor for the sustainable implementation of this technology. nih.govresearchgate.net The principles underlying these models can be directly applied to systems utilizing this compound, optimizing its function while minimizing its environmental footprint.
Exploration of Novel Coordination Geometries and Metal Centers
A significant area for future research lies in the coordination chemistry of this compound. While direct structural studies on its metal complexes are limited, extensive research on its close analogue, N,N,N',N'-tetramethylethylenediamine (TMEDA), provides a strong foundation for predicting its behavior. TMEDA is a versatile bidentate ligand, widely employed for its ability to form stable complexes with a diverse range of metal halides and ions, including lithium, zinc, copper, iron, and manganese. mdpi.comacs.orgnih.gov
In typical complexes, TMEDA acts as a chelating ligand. For instance, with metal(II) acetylacetonates, it forms nearly octahedral complexes with an N2O4 coordination set. acs.org The ethyl groups on this compound, being bulkier than the methyl groups on TMEDA, are expected to introduce distinct steric and electronic effects. This increased steric hindrance could lead to the formation of complexes with unusual or distorted coordination geometries, potentially stabilizing lower coordination numbers or influencing the spin state of the metal center.
Future research will likely focus on synthesizing and characterizing this compound complexes with a variety of transition metals and main group elements. The exploration of novel metal centers beyond those commonly studied with TMEDA could yield catalysts with unique reactivity. For example, complexes with early transition metals (e.g., Titanium, Zirconium) or lanthanides could exhibit novel catalytic activities in polymerization or organic synthesis. mdpi.com
A study on the related N,N,N',N'-tetraethylethylenediamine (Et4en) demonstrated its ability to form stable complexes with dimethyltin(IV), with the stoichiometry and stability constants being determined in solution. sigmaaldrich.com Similar investigations into the thermodynamic and kinetic stability of this compound complexes will be crucial for understanding their potential as catalysts. By systematically varying the metal center and ancillary ligands, researchers can tune the electronic and steric properties of the resulting complexes, tailoring them for specific catalytic applications. This exploration is fundamental to unlocking the full potential of this compound as a ligand in inorganic and organometallic chemistry.
Applications in Sustainable Chemistry and Energy Research
The principles of green chemistry and the global push for renewable energy sources provide a rich context for future research on this compound. Its amine functionality makes it a candidate for several applications aimed at environmental remediation and sustainable energy production.
Carbon Capture and Utilization (CCU): Amine-based solvents are the current benchmark for post-combustion CO2 capture. mdpi.com Research is actively exploring new amine formulations to reduce the energy penalty associated with solvent regeneration. mdpi.comnih.gov One emerging strategy involves the direct electrochemical reduction of CO2 captured in amine solutions, bypassing the need for energy-intensive thermal stripping. mdpi.com this compound could be investigated as a component in such advanced solvent systems. Furthermore, ethylenediamine (B42938) derivatives have been successfully incorporated into solid adsorbents like metal-organic frameworks (MOFs) to enhance CO2 uptake and selectivity. sigmaaldrich.com Grafting this compound onto porous supports is a promising avenue for developing next-generation solid sorbents for direct air capture or flue gas scrubbing.
Renewable Energy Technologies: In the field of solar energy, amine compounds are being explored as functional materials in perovskite solar cells. An amine-assisted ligand exchange strategy has been shown to improve the power conversion efficiency of these devices by replacing long, insulating ligands on the nanocrystal surface, thereby enhancing charge transport. dntb.gov.uaacs.org The specific steric and electronic properties of this compound could be leveraged to fine-tune the surface chemistry of perovskite nanocrystals, potentially leading to more efficient and stable photovoltaic devices.
Biomass Conversion: The catalytic conversion of renewable biomass into fuels and value-added chemicals is a cornerstone of a sustainable chemical industry. nih.govmdpi.com Heterogeneous catalysis plays a crucial role in these transformations, including the amination of biomass-derived oxygenates to produce valuable amine compounds. researchgate.netepfl.ch While this compound would be a target product in such a process, its metal complexes could also serve as catalysts. By analogy with other metal-amine systems, complexes of this compound could be designed to catalyze key steps in biomass conversion, such as hydrodeoxygenation or C-N bond formation, contributing to a circular economy. mdpi.com
Green Catalysis: The development of more atom-economical and environmentally benign catalytic processes is a central goal of green chemistry. The dioxide of the related TMEDA has been shown to be an effective and more atom-economical co-oxidant in oxidation reactions, allowing them to be performed under milder, open-atmosphere conditions. nih.gov This suggests that derivatives of this compound could be developed to serve as greener reagents or catalysts in various organic transformations.
Bio-inspired Catalysis and Biomimetic Systems
Nature provides a masterclass in catalysis, with enzymes achieving remarkable reaction rates and selectivity under mild, aqueous conditions. The field of bio-inspired catalysis seeks to learn from these biological systems to create synthetic catalysts with enzyme-like properties. epfl.ch This involves designing molecules that mimic either the structure or the function of an enzyme's active site. nih.gov Given its ability to form stable coordination complexes with various metal ions, this compound is a promising building block for the construction of such biomimetic systems.
Enzyme Mimics for Small Molecule Activation: Many essential biological transformations, such as nitrogen fixation and oxygen reduction, are carried out by complex metalloenzymes. nih.gov Researchers are developing smaller, synthetic coordination complexes that function as mimics of these active sites to better understand their mechanisms and to create catalysts for important industrial processes. epfl.ch A complex of this compound with a suitable metal ion (e.g., iron, copper, or nickel) could be designed to mimic the active site of enzymes like hydrogenases or oxidases. mdpi.comepfl.ch The ligand would help to replicate the coordination environment of the natural enzyme, while allowing for systematic modifications to tune its catalytic activity for processes like hydrogen production or selective oxidation.
The development of these biomimetic systems relies on a deep understanding of how the environment beyond the primary coordination sphere—including hydrogen bonding and hydrophobic interactions—influences reactivity. researchgate.netnih.gov The ethyl groups of this compound can participate in these secondary interactions within a protein pocket or a supramolecular cage, providing an additional tool for fine-tuning the catalyst's performance and selectivity. dntb.gov.ua
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,N'-Triethylethylenediamine, and how do reaction conditions influence yield?
- Methodology: Ethylenediamine derivatives are typically synthesized via alkylation. For This compound, a plausible route involves reacting ethylenediamine with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux. Excess alkylating agent and controlled pH (~10–12) improve selectivity for mono-/di-/tri-substituted products.
- Key Considerations: Steric hindrance from ethyl groups may reduce reaction rates compared to methyl analogs like TEMED (N,N,N',N'-Tetramethylethylenediamine) . Solvent choice (e.g., ethanol, THF) and temperature optimization are critical to minimize byproducts.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ethyl group substitution patterns and backbone integrity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.
- Elemental Analysis: Validate empirical formula (C₈H₂₀N₂).
Q. What are the primary safety hazards associated with handling this compound?
- Safety Data (Inferred):
- Toxicity: Likely irritant to skin/eyes (similar to TEMED ). Use PPE (gloves, goggles) and work in a fume hood.
- Flammability: Ethyl groups may increase flammability compared to methyl analogs. Store away from ignition sources .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal catalysis, and what steric/electronic effects dominate?
- Mechanistic Insights: Ethyl groups increase steric bulk compared to TEMED, potentially reducing metal coordination efficiency. For example, TEMED forms complexes with Pd(II) in supramolecular structures , but triethyl substitution may favor larger metal centers (e.g., Ru, Fe) due to enhanced electron-donating capacity.
- Experimental Design: Compare catalytic activity in cross-coupling reactions using Pd or Ni complexes. Monitor reaction rates and byproducts via GC-MS .
Q. What contradictions exist in reported applications of ethylenediamine derivatives in polymerization, and how can they be resolved?
- Case Study: TEMED is a co-catalyst in acrylamide polymerization , but triethyl analogs might exhibit slower radical generation due to steric effects.
- Data Reconciliation: Conduct kinetic studies using differential scanning calorimetry (DSC) to compare initiation rates with ammonium persulfate. Adjust molar ratios to optimize gelation times .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMF or acetonitrile) to assess solubility and aggregation tendencies.
Methodological Notes
- Synthesis Optimization: Use Schlenk techniques for air-sensitive alkylation steps.
- Contradiction Management: If conflicting data arise (e.g., unexpected reaction yields), systematically vary solvents, temperatures, and catalysts to identify critical variables.
- Safety Protocols: Follow guidelines for tertiary amines, including spill containment and neutralization procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
